molecular formula C14H15ClN4O3 B2739439 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034521-62-3

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2739439
CAS No.: 2034521-62-3
M. Wt: 322.75
InChI Key: QTWDOBBASFIBCH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure features a 2-chlorophenyl group linked to an acetamide moiety, which is further connected to a 4,6-dimethoxy-1,3,5-triazine ring. The 1,3,5-triazine core is a key scaffold in medicinal chemistry, known for its role in various biologically active molecules. This structural motif suggests potential for investigation in several areas, including the development of novel enzyme inhibitors or as a key intermediate in the synthesis of more complex chemical entities. The compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWDOBBASFIBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the condensation of 2-chlorophenylacetic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable condensing agent. One common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the condensing agent . The reaction is usually carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the esterification of carboxylic acids with alcohols.

Scientific Research Applications

Synthesis and Peptide Coupling

One of the primary applications of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is as a peptide coupling agent . The compound facilitates the formation of amide bonds between amino acids during peptide synthesis. This is crucial for developing peptides with specific biological activities. The triazine moiety enhances the reactivity of the acetamide group, making it an effective reagent for coupling reactions under mild conditions .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry , particularly as an antiviral agent. Heterocyclic compounds like triazines have been identified as promising candidates for drug development due to their ability to interact with biological targets. Studies have shown that derivatives of triazines exhibit antiviral properties against various viruses, including hepatitis C and influenza . The incorporation of the chlorophenyl group may enhance the lipophilicity and biological activity of the compound.

Material Science

The compound may also find applications in material science , particularly in the development of polymeric materials. The reactivity of the triazine group can be harnessed for cross-linking reactions in polymers or for creating functionalized surfaces that can interact with biological molecules or other materials . Such applications could be valuable in creating bioactive materials for medical devices or coatings.

Case Study 1: Peptide Synthesis

In a study involving peptide synthesis using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent, researchers demonstrated its effectiveness in forming amide bonds between various amino acids under optimized conditions. The yield of desired peptides was significantly higher compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide), indicating its superior efficiency .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of triazine derivatives highlighted that compounds structurally related to 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide exhibited significant inhibitory effects on viral replication in vitro. These findings suggest that further exploration into this compound could lead to new antiviral therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide with analogous acetamide derivatives:

Compound Name & Source Substituents/Backbone Key Properties Biological Activity/Application
Target Compound (Inference from evidence) 2-Chlorophenyl, 4,6-dimethoxy-1,3,5-triazinylmethyl Likely crystalline solid; methoxy groups may improve solubility. Potential antifungal activity (based on triazine analogs like TRI) .
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl, 5-mercapto-thiadiazole Mp: 212–216°C; IR: 1708 cm⁻¹ (C=O), 3147 cm⁻¹ (–NH); Yield: 82%. Not explicitly stated, but thiadiazoles are known for antimicrobial activity.
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-Chlorophenyl, 3,4-difluorophenyl Crystalline structure with dihedral angle 65.2° between aromatic rings; N–H⋯O hydrogen bonds. Structural analog to benzylpenicillin; potential ligand for coordination chemistry.
Dimethenamid 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) Commercial herbicide (CAS 87674-68-8). Agrochemical use (pre-emergent herbicide).
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Trichloroethyl, naphthyl IR: C=O (1678 cm⁻¹), NH (3291 cm⁻¹); NMR-confirmed structure. Synthetic intermediate; possible pesticidal applications.
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 4,6-Dimethoxy-triazine, 4-methoxyaniline Antifungal activity (MIC: ~8 µg/mL against C. albicans). Antifungal agent.

Key Research Findings

Structural Influences on Physicochemical Properties

  • Heterocyclic Substituents : The triazine ring in the target compound provides a planar, electron-deficient core, contrasting with thiadiazole (in 3d ) or pyrimidine (in other analogs ). Methoxy groups on triazine enhance hydrophilicity compared to chlorine or thiophene substituents in pesticidal analogs like dimethenamid .

Biological Activity

2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • IUPAC Name : 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

The biological activity of this compound can be attributed to its structural components:

  • Chlorophenyl Group : Known for enhancing lipophilicity and membrane permeability.
  • Triazine Moiety : Exhibits diverse biological activities including antimicrobial and anticancer properties.
  • Acetamide Functionality : Contributes to the compound's ability to form hydrogen bonds, enhancing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance:

  • Case Study : A synthesized derivative of the triazine was tested against various bacterial strains, showing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro assays:

  • In Vitro Studies : The compound was evaluated on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing an IC50 value of 15 µM, indicating moderate cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell proliferation

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may inhibit neuroinflammation pathways, reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the triazine ring significantly affect biological activity:

  • Substitution Patterns : The presence of electron-donating groups enhances activity against certain cancer cell lines.
  • Chain Length Variations : Altering the length of the alkyl chain connecting the triazine to the acetamide affects solubility and bioavailability.

Q & A

Q. How to integrate this compound into a broader methodological framework (e.g., drug discovery or agrochemical development)?

  • Methodological Answer :
  • Target Validation : Use CRISPR screens to identify genes sensitized by the compound .
  • Formulation Studies : Develop nanoemulsions or liposomes to enhance bioavailability .
  • Ecotoxicity Testing : Assess impact on non-target organisms (e.g., Daphnia magna) via OECD guidelines .

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